molecular formula C8H10BrNO B13133894 2-(2-Bromoethyl)-6-methoxypyridine

2-(2-Bromoethyl)-6-methoxypyridine

Cat. No.: B13133894
M. Wt: 216.07 g/mol
InChI Key: MUUUUTPISQNEQU-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromine atom attached to an ethyl group, which is further connected to a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-6-methoxypyridine typically involves the bromination of 2-ethyl-6-methoxypyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines such as 2-(2-azidoethyl)-6-methoxypyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-(2-ethyl)-6-methoxypyridine.

Scientific Research Applications

2-(2-Bromoethyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-methoxypyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the compound is converted to its N-oxide form, which can exhibit different chemical properties and reactivity. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical transformation.

Comparison with Similar Compounds

    2-(2-Chloroethyl)-6-methoxypyridine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.

    2-(2-Iodoethyl)-6-methoxypyridine: Contains an iodine atom, which can be more reactive in substitution reactions compared to bromine.

    2-(2-Fluoroethyl)-6-methoxypyridine: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: 2-(2-Bromoethyl)-6-methoxypyridine is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(2-bromoethyl)-6-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6H2,1H3

InChI Key

MUUUUTPISQNEQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CCBr

Origin of Product

United States

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